N-[1-(1-Naphthyl)ethyl]heptanamide
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Overview
Description
N-[1-(1-Naphthyl)ethyl]heptanamide is an organic compound with the molecular formula C19H25NO and a molecular weight of 283.417 g/mol It is characterized by the presence of a naphthyl group attached to an ethyl chain, which is further connected to a heptanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Naphthyl)ethyl]heptanamide typically involves the reaction of 1-naphthyl ethylamine with heptanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
1-Naphthyl ethylamine+Heptanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Naphthyl)ethyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthyl derivatives.
Scientific Research Applications
N-[1-(1-Naphthyl)ethyl]heptanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of N-[1-(1-Naphthyl)ethyl]heptanamide involves its interaction with specific molecular targets and pathways. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Naphthyl)hexanamide
- N-(1-Naphthyl)methylheptanamide
- N-(2,2,2-Trichloro-1-(4-nitroanilino)ethyl)heptanamide
Uniqueness
N-[1-(1-Naphthyl)ethyl]heptanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
158111-00-3 |
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Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)heptanamide |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-6-14-19(21)20-15(2)17-13-9-11-16-10-7-8-12-18(16)17/h7-13,15H,3-6,14H2,1-2H3,(H,20,21) |
InChI Key |
BGEHENCXVAUKOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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